molecular formula C27H26ClNO12 B1146060 Acemetacin-acyl-beta-D-glucuronide CAS No. 1260603-31-3

Acemetacin-acyl-beta-D-glucuronide

Cat. No.: B1146060
CAS No.: 1260603-31-3
M. Wt: 591.9 g/mol
InChI Key: VSGATKMJUPIELX-RTCYWULBSA-N
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Description

Acemetacin-acyl-beta-D-glucuronide is a metabolite of acemetacin, a non-steroidal anti-inflammatory drug (NSAID). Acemetacin itself is a carboxymethyl ester of indometacin, and it is known for its potent anti-inflammatory and analgesic properties. The glucuronide conjugate, this compound, is formed in the body as part of the drug’s metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acemetacin-acyl-beta-D-glucuronide typically involves the glucuronidation of acemetacin. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to acemetacin, forming the glucuronide conjugate .

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve the use of bioreactors containing the necessary enzymes and substrates. The reaction conditions would be optimized to ensure high yield and purity of the product. This may include controlling the pH, temperature, and substrate concentrations .

Chemical Reactions Analysis

Types of Reactions: Acemetacin-acyl-beta-D-glucuronide can undergo various chemical reactions, including hydrolysis and transacylation. These reactions are significant in the context of the compound’s stability and potential toxicity .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Acemetacin-acyl-beta-D-glucuronide is unique due to its specific formation from acemetacin, which is known for its better gastric tolerability compared to indometacin. This makes acemetacin and its metabolites, including the glucuronide conjugate, potentially safer options for long-term use in managing pain and inflammation .

Properties

CAS No.

1260603-31-3

Molecular Formula

C27H26ClNO12

Molecular Weight

591.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21-,22-,23+,24-,27+/m0/s1

InChI Key

VSGATKMJUPIELX-RTCYWULBSA-N

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

AD201; 

Origin of Product

United States

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